An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-fluorobenzoate
An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS No. 85070-57-1), a key building block in modern medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource, offering not just data, but also insights into its handling, synthesis, and application, grounded in established scientific principles.
Core Molecular and Physical Characteristics
Methyl 4-(bromomethyl)-2-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1][2][3][4][5][6] Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile reagent in the synthesis of more complex molecules.
Structural and Identification Data
| Parameter | Value | Source(s) |
| IUPAC Name | methyl 4-(bromomethyl)-2-fluorobenzoate | [1][2] |
| CAS Number | 85070-57-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₈BrFO₂ | [3][4][5][6] |
| Molecular Weight | 247.06 g/mol | [1][2][3][4][5][6] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)F | N/A |
| InChI Key | VPJNOBUHVFOGIO-UHFFFAOYSA-N | [1][2] |
Physical Properties
The physical characteristics of a compound are critical for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Physical Form | White to pale-yellow to yellow-brown solid | [2] |
| Boiling Point | 295.4 ± 35.0 °C (Predicted) | [3][4] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Solubility | Information not readily available. Generally, such compounds are soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate typically involves the bromination of the corresponding methyl 2-fluoro-4-methylbenzoate. The choice of brominating agent and reaction conditions is crucial to selectively achieve benzylic bromination over aromatic bromination.
Typical Synthetic Workflow
A common and effective method for the synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate involves the radical bromination of methyl 2-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: Synthetic workflow for Methyl 4-(bromomethyl)-2-fluorobenzoate.
Detailed Experimental Protocol
Materials:
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Methyl 2-fluoro-4-methylbenzoate
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N-Bromosuccinimide (NBS)
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Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-fluoro-4-methylbenzoate in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-(bromomethyl)-2-fluorobenzoate.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.
-
Radical Initiator: BPO initiates the reaction by generating radicals upon heating, which then abstract a hydrogen atom from the methyl group, initiating the chain reaction.
-
Non-polar Solvent: Carbon tetrachloride is a classic solvent for radical reactions. Other non-polar solvents can also be used.
-
Aqueous Work-up: The washing steps are essential to remove any remaining acidic byproducts and unreacted reagents.
Spectroscopic and Analytical Characterization
Accurate characterization of the final product is paramount. The following are expected spectroscopic data for Methyl 4-(bromomethyl)-2-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the bromomethyl group. The bromomethyl protons will appear as a singlet, and the methyl ester protons will also be a singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the bromomethyl carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C-H stretches of the aromatic ring and the methyl/bromomethyl groups, and the C-Br stretch.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of the methoxy group, the bromo-methyl group, or carbon monoxide.
Applications in Drug Discovery and Development
Methyl 4-(bromomethyl)-2-fluorobenzoate is a valuable building block in the synthesis of pharmaceutical compounds. The presence of multiple reactive sites allows for its incorporation into a wide range of molecular scaffolds. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, making it ideal for linking to other molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
While specific, publicly available examples of its direct use in marketed drugs are not readily found, its structural motifs are present in many developmental compounds. It serves as a key intermediate in the synthesis of various kinase inhibitors, receptor modulators, and other biologically active molecules. For instance, similar fluorinated and brominated benzoic acid derivatives are crucial in the synthesis of certain anti-cancer and anti-inflammatory agents.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. Methyl 4-(bromomethyl)-2-fluorobenzoate is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification and GHS Classification
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GHS Pictograms:
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Corrosion
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Exclamation Mark
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Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][6]
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P270: Do not eat, drink or smoke when using this product.[1][2][6]
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6]
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P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1][2][6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][6]
Storage and Stability
Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2][4][5][6]
Conclusion
Methyl 4-(bromomethyl)-2-fluorobenzoate is a chemical compound with significant potential in the fields of organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- Current time information in Phoenix, AZ, US. (n.d.). Google.
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Methyl 4-(bromomethyl)-2-fluorobenzoate,95%. (n.d.). Acmec Biochemical. Retrieved January 8, 2026, from [Link]
-
Methyl 4-(bromomethyl)-2-fluorobenzoate. (n.d.). Lead Sciences. Retrieved January 8, 2026, from [Link]
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- 3. 85070-57-1[Methyl 4-(bromomethyl)-2-fluorobenzoate 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. methyl 4-(bromomethyl)-2-fluorobenzoate | 85070-57-1 [amp.chemicalbook.com]
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